tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate
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Overview
Description
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is a complex organic compound that features a combination of functional groups, including a t-butyldimethylsilyloxy group, a t-Boc-protected amino group, and two chlorine atoms on a butane backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane typically involves multiple steps, starting from simpler organic moleculesThe chlorination of the butane backbone is achieved through the use of chlorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as chromatography and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The t-Boc and t-butyldimethylsilyloxy groups can be removed under acidic or basic conditions to reveal the free amino and hydroxyl groups.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Deprotection: Acidic conditions (e.g., trifluoroacetic acid) for t-Boc removal; fluoride ions (e.g., tetrabutylammonium fluoride) for silyl group removal.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing the activity of target molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-t-Boc-2S-1S-butyldimethylsilyloxy-2-chloroethyl)aziridine: Shares similar protective groups and structural features.
Other t-Boc-protected amino compounds: Have similar reactivity and applications in synthetic chemistry.
Uniqueness
2S-t-Butyldimethylsilyloxy-3R-(t-Boc)-amino-1,4-dichlorobutane is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis and biological studies .
Properties
Molecular Formula |
C15H31Cl2NO3Si |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
tert-butyl N-[3-[tert-butyl(dimethyl)silyl]oxy-1,4-dichlorobutan-2-yl]carbamate |
InChI |
InChI=1S/C15H31Cl2NO3Si/c1-14(2,3)20-13(19)18-11(9-16)12(10-17)21-22(7,8)15(4,5)6/h11-12H,9-10H2,1-8H3,(H,18,19) |
InChI Key |
VOECCWQELBNMEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCl)C(CCl)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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